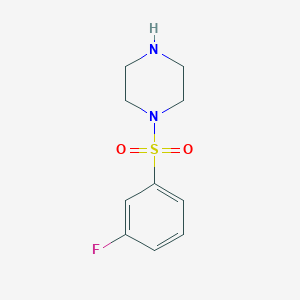

1-(3-Fluoro-benzenesulfonyl)-piperazine

Description

Contextual Significance of Piperazine (B1678402) Derivatives in Contemporary Medicinal Chemistry and Drug Discovery

Piperazine and its derivatives are of paramount importance in modern medicinal chemistry and drug discovery, largely due to their versatile structural and physicochemical properties. nih.govresearchgate.net The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold". This means it is a common structural feature in a multitude of biologically active compounds. nih.gov

The presence of the piperazine moiety in a molecule can significantly influence its pharmacokinetic and pharmacodynamic profiles. nih.gov The two nitrogen atoms in the piperazine ring can be substituted, allowing for the creation of a diverse library of compounds with a wide range of biological activities. researchgate.net This structural flexibility enables medicinal chemists to fine-tune properties such as solubility, lipophilicity, and receptor-binding affinity. nih.gov

Piperazine derivatives have been successfully developed into drugs for a vast array of therapeutic applications, including:

Antipsychotics and Antidepressants: Many drugs used to treat central nervous system disorders incorporate the piperazine scaffold. researchgate.net

Antimicrobial Agents: Piperazine-containing compounds have shown efficacy against various bacterial and fungal strains. researchgate.netneuroquantology.com

Anticancer Agents: The piperazine ring is a key component in several targeted cancer therapies. nih.gov

Antihistamines and Other Receptor Modulators: The ability of piperazine derivatives to interact with various biological receptors has led to their use in treating allergies and other conditions. nih.gov

Rationale for Focused Academic Research on 1-(3-Fluoro-benzenesulfonyl)-piperazine as a Molecular Scaffold

The specific focus on this compound as a molecular scaffold stems from the strategic combination of two key pharmacophores: the piperazine ring and the 3-fluorobenzenesulfonyl group. This combination is hypothesized to yield compounds with desirable biological activities.

The rationale for investigating this particular scaffold includes:

Introduction of a Sulfonamide Linkage: The benzenesulfonyl group introduces a stable sulfonamide linkage. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties. nih.gov

Fluorine Substitution: The presence of a fluorine atom on the benzene (B151609) ring can significantly enhance a molecule's metabolic stability, binding affinity, and membrane permeability. nih.gov This is a common strategy in medicinal chemistry to improve the drug-like properties of a compound.

Versatile Synthetic Intermediate: this compound can serve as a versatile building block for the synthesis of more complex molecules. The unsubstituted nitrogen atom of the piperazine ring provides a reactive site for further chemical modifications, allowing for the creation of a library of derivatives for biological screening. nih.gov

Research Trajectories and Key Objectives in the Study of this compound

Academic research on this compound and its derivatives is primarily directed towards the discovery of novel therapeutic agents. The key research trajectories and objectives include:

Synthesis of Novel Derivatives: A primary objective is the synthesis of a diverse range of compounds by modifying the this compound scaffold. This involves adding various substituents to the second nitrogen atom of the piperazine ring to explore the structure-activity relationship (SAR).

Antimicrobial Drug Discovery: A significant area of investigation is the potential of these compounds as antimicrobial agents. Research focuses on screening derivatives against a panel of clinically relevant bacteria and fungi to identify lead compounds for further development. nih.govnih.gov

Anticancer Drug Development: Given the established role of both piperazine and sulfonamide moieties in anticancer agents, a major research trajectory is the evaluation of these compounds for their cytotoxic effects against various cancer cell lines. nih.gov

Enzyme Inhibition Studies: Researchers are exploring the potential of these derivatives to inhibit specific enzymes that are implicated in disease pathways. For instance, studies on similar benzene sulfonamide-piperazine hybrids have investigated their inhibitory activity against enzymes like acetylcholinesterase and tyrosinase. nih.gov

Elucidation of Mechanism of Action: A long-term objective is to understand how these compounds exert their biological effects at a molecular level. This involves identifying their cellular targets and elucidating the signaling pathways they modulate.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluorophenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O2S/c11-9-2-1-3-10(8-9)16(14,15)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEGQMAUJUTMRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366551 | |

| Record name | 1-(3-Fluoro-benzenesulfonyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

743441-88-5 | |

| Record name | 1-(3-Fluoro-benzenesulfonyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 3 Fluoro Benzenesulfonyl Piperazine

Established Synthetic Pathways for 1-(3-Fluoro-benzenesulfonyl)-piperazine

The most prevalent and well-established method for the synthesis of this compound involves the nucleophilic substitution reaction between piperazine (B1678402) and 3-fluorobenzenesulfonyl chloride. This reaction is a cornerstone of sulfonamide synthesis and is widely applicable to a variety of substituted piperazines and sulfonyl chlorides.

Reaction Mechanisms and Kinetic Considerations

The fundamental reaction mechanism proceeds via the nucleophilic attack of one of the secondary amine nitrogen atoms of the piperazine ring on the electrophilic sulfur atom of 3-fluorobenzenesulfonyl chloride. This initial attack forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of a chloride ion as the leaving group, results in the formation of the stable sulfonamide bond.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. The choice of base is crucial as it can influence the reaction rate and the formation of byproducts. Common bases include triethylamine (B128534), pyridine, or an excess of piperazine itself.

Kinetic Considerations: The rate of this bimolecular nucleophilic substitution reaction is dependent on several factors:

Nucleophilicity of the Amine: The electron-donating nature of the piperazine nitrogens makes them effective nucleophiles.

Electrophilicity of the Sulfonyl Chloride: The electron-withdrawing fluorine atom on the benzene (B151609) ring can slightly enhance the electrophilicity of the sulfonyl sulfur, though its effect is modest due to its position.

Solvent: Polar aprotic solvents such as dichloromethane, acetonitrile, or tetrahydrofuran (B95107) are commonly employed to facilitate the dissolution of reactants and stabilize the transition state.

Temperature: The reaction is often performed at room temperature, although gentle heating can be applied to increase the reaction rate. However, excessive heat may lead to the formation of undesired side products.

Optimization Strategies for Yield and Purity

Optimizing the synthesis of this compound is critical for its efficient production in both laboratory and industrial settings. Key strategies for maximizing yield and purity include:

Stoichiometry of Reactants: A slight excess of piperazine is often used to ensure the complete consumption of the more expensive 3-fluorobenzenesulfonyl chloride and to act as a base. However, a large excess can lead to the formation of the disubstituted byproduct, 1,4-bis(3-fluorobenzenesulfonyl)piperazine. Careful control of the stoichiometry is therefore essential.

Controlled Addition: Slow, dropwise addition of the sulfonyl chloride to a solution of piperazine helps to maintain a low concentration of the electrophile, thereby minimizing side reactions and controlling the exothermicity of the reaction.

Reaction Temperature: Maintaining a consistent and optimal temperature throughout the reaction is crucial. Lower temperatures can slow down the reaction but may improve selectivity and reduce the formation of impurities.

Choice of Base: The use of a non-nucleophilic organic base, such as triethylamine or diisopropylethylamine, can prevent the formation of byproducts that may arise from the reaction of the base with the sulfonyl chloride.

Purification Techniques: After the reaction is complete, the product is typically isolated by extraction and purified by column chromatography or recrystallization to remove unreacted starting materials and byproducts.

The following table summarizes typical reaction conditions that can be optimized for the synthesis of aryl sulfonyl piperazines, which are applicable to the synthesis of this compound.

| Parameter | Typical Conditions | Optimization Goal |

| Solvent | Dichloromethane, Acetonitrile, Tetrahydrofuran | Enhance solubility, stabilize transition state |

| Base | Triethylamine, Pyridine, Excess Piperazine | Neutralize HCl, minimize side reactions |

| Temperature | 0°C to Room Temperature | Control reaction rate, improve selectivity |

| Reactant Ratio | 1:1.1 to 1:1.5 (Sulfonyl Chloride:Piperazine) | Maximize conversion, minimize disubstitution |

| Reaction Time | 1-12 hours | Ensure complete reaction |

Development of Novel and Sustainable Synthetic Approaches

In line with the growing emphasis on environmentally friendly chemical processes, research has been directed towards developing more sustainable methods for the synthesis of this compound and related compounds.

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles aims to reduce the environmental impact of chemical syntheses. For the synthesis of this compound, this can involve:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ethanol, or solvent-free conditions.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. The direct reaction of piperazine and 3-fluorobenzenesulfonyl chloride has a high atom economy.

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted or ultrasound-promoted reactions, which can significantly shorten reaction times.

Catalytic Methodologies for Enhanced Efficiency

Catalytic approaches offer significant advantages in terms of efficiency and sustainability. While the direct sulfonylation of piperazine is generally efficient, catalytic methods can be explored to further enhance the process. For instance, the use of phase-transfer catalysts can be beneficial in biphasic reaction systems, particularly when using water as a solvent. Furthermore, enzymatic catalysis, although less common for this specific transformation, represents a promising area for future research in developing highly selective and environmentally friendly synthetic routes.

Derivatization and Analogues Synthesis Strategies

The presence of a secondary amine in the piperazine ring of this compound provides a versatile handle for further functionalization, allowing for the synthesis of a wide array of derivatives and analogues. This is a common strategy in drug discovery to explore the structure-activity relationship (SAR) of a lead compound.

The most common derivatization reaction is the N-alkylation of the free secondary amine. This can be achieved by reacting this compound with various alkylating agents, such as alkyl halides or tosylates, in the presence of a base. This allows for the introduction of a diverse range of substituents at the N4 position of the piperazine ring.

Another important derivatization is N-arylation , which can be accomplished through palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation reactions. These methods enable the formation of a carbon-nitrogen bond between the piperazine nitrogen and an aryl or heteroaryl group.

Furthermore, the secondary amine can undergo acylation with acid chlorides or anhydrides to form amides, or react with isocyanates to form ureas. These derivatization strategies significantly expand the chemical space accessible from this compound, providing a platform for the synthesis of novel compounds with potential therapeutic applications.

Functionalization of the Benzenesulfonyl Moiety

The 3-fluorobenzenesulfonyl portion of the molecule presents a unique electronic landscape for further chemical modification. The reactivity of the aromatic ring is governed by the competing electronic effects of the fluorine atom and the sulfonyl group. The sulfonyl group is a powerful electron-withdrawing group and acts as a meta-director for electrophilic aromatic substitution (EAS). libretexts.org Conversely, the fluorine atom is also deactivating but directs electrophiles to the ortho and para positions. libretexts.org This interplay dictates the regiochemical outcome of substitution reactions.

Given the strong deactivating nature of the sulfonyl group, electrophilic aromatic substitution reactions, such as nitration or halogenation, are generally challenging and require harsh conditions. When such reactions do proceed, the substitution is predicted to occur at the positions meta to the sulfonyl group (C5) and ortho/para to the fluorine atom (C2, C4, C6), with the precise outcome depending on the specific reagents and conditions.

A more synthetically viable approach for functionalizing this ring is through nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com The presence of the strongly electron-withdrawing sulfonyl group activates the aromatic ring for attack by nucleophiles, particularly at the ortho and para positions. libretexts.org This makes the fluorine atom at the C3 position susceptible to displacement by strong nucleophiles, a reaction that is further facilitated if additional electron-withdrawing groups are present on the ring. libretexts.orgnih.gov For instance, in analogous systems like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom is readily displaced by various oxygen, sulfur, and nitrogen nucleophiles. nih.gov This strategy allows for the introduction of a wide range of functional groups, as detailed in the table below.

| Reaction Type | Reagents | Potential Product | Reference Principle |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Sodium methoxide (B1231860) (NaOMe) | 1-(3-Methoxy-benzenesulfonyl)-piperazine | Displacement of fluorine by an oxygen nucleophile. nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Sodium thiophenoxide (NaSPh) | 1-(3-(Phenylthio)-benzenesulfonyl)-piperazine | Displacement of fluorine by a sulfur nucleophile. nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Ammonia (NH3) or amines (RNH2) | 1-(3-Amino-benzenesulfonyl)-piperazine | Displacement of fluorine by a nitrogen nucleophile. nih.gov |

| Electrophilic Aromatic Substitution (Nitration) | HNO3/H2SO4 | 1-(3-Fluoro-5-nitro-benzenesulfonyl)-piperazine | Meta-direction by the sulfonyl group. libretexts.org |

Modifications of the Piperazine Ring System

The secondary amine within the piperazine ring of this compound is a key site for molecular elaboration. Its nucleophilic character allows for a variety of well-established chemical transformations, including N-alkylation, N-acylation, and N-arylation, to introduce diverse substituents and modulate the compound's properties.

N-Alkylation: The piperazine nitrogen can be readily alkylated using alkyl halides (e.g., chlorides, bromides, iodides) or other alkylating agents like mesylates and tosylates. These reactions are typically performed in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the acid generated during the reaction. For example, the reaction of a similar compound, 1-tosylpiperazine, with 3,4-difluorobenzyl bromide in the presence of potassium carbonate yields the corresponding N-benzylated product. researchgate.net This method is a cornerstone for building more complex molecules from the piperazine scaffold. nih.gov

N-Acylation: Acylation of the piperazine nitrogen is achieved using acylating agents like acid chlorides or acid anhydrides. These reactions are often rapid and can be carried out under mild conditions. This transformation converts the basic secondary amine into a neutral amide functionality, which can be useful for altering the pharmacokinetic profile of a molecule or for introducing specific structural motifs. researchgate.net

N-Arylation: The introduction of an aryl or heteroaryl group at the piperazine nitrogen can be accomplished through several methods. Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful and general method for forming C-N bonds. nih.gov Alternatively, if the aryl group to be introduced is sufficiently electron-deficient (e.g., a pyrimidine (B1678525) or a nitro-substituted phenyl ring), a direct nucleophilic aromatic substitution (SNAr) can be employed where the piperazine nitrogen displaces a leaving group (typically a halogen) on the aromatic ring. nih.govmdpi.com

| Modification Type | Typical Reagents | Functional Group Introduced | Reference Reaction |

|---|---|---|---|

| N-Alkylation | Benzyl bromide, K2CO3, Acetonitrile | Benzyl group | Alkylation with alkyl halides. researchgate.netnih.gov |

| N-Acylation | Acetyl chloride, Triethylamine, Dichloromethane | Acetyl group (Amide) | Acylation with acid chlorides. researchgate.net |

| N-Arylation (SNAr) | 2-Chloropyrimidine, Base | Pyrimidinyl group | Nucleophilic aromatic substitution. nih.gov |

| N-Arylation (Buchwald-Hartwig) | Aryl bromide, Pd catalyst, Ligand, Base | Aryl group | Palladium-catalyzed cross-coupling. nih.gov |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3 | Substituted alkyl group | Two-step or one-pot reaction with carbonyls. nih.gov |

Regioselective and Stereoselective Synthesis of Advanced Intermediates

The this compound scaffold can serve as a foundational building block for the synthesis of complex, multi-functionalized molecules where control of regiochemistry or stereochemistry is critical. Such control is often achieved by leveraging the distinct reactivity of the functional groups introduced onto the core structure.

Regioselective Synthesis: Regioselectivity can be engineered by first modifying the piperazine nitrogen with a substituent that contains a reactive handle. This handle can then direct subsequent reactions to a specific position. For example, after N-alkylation of the piperazine with an allyl group, the terminal double bond can undergo a variety of regioselective transformations, such as hydroboration-oxidation or dihydroxylation.

Another powerful strategy involves cycloaddition reactions. A derivative of this compound bearing an azide (B81097) or alkyne functionality can participate in [3+2] cycloadditions to form highly substituted, regiochemically defined five-membered heterocycles like triazoles. bohrium.commdpi.com The specific substitution pattern of the resulting triazole is dictated by the electronic nature of the azide and alkyne coupling partners, a principle that has been widely exploited in the synthesis of complex chemical libraries. mdpi.com For example, the reaction of an N-propargyl derivative of the title compound with an organic azide would be expected to yield a specific 1,4-disubstituted triazole regioisomer under copper-catalyzed conditions.

Stereoselective Synthesis: While the parent molecule is achiral, stereocenters can be introduced through modifications of the piperazine ring or its substituents. For instance, if the piperazine ring is N-alkylated with a chiral electrophile, a diastereomeric mixture may result, which could potentially be separated. More advanced strategies involve the use of chiral catalysts to control the stereochemical outcome of a reaction. For example, the asymmetric reduction of a ketone on a substituent attached to the piperazine nitrogen could generate a chiral alcohol with high enantiomeric excess. Similarly, stereocenters can be installed within the piperazine ring itself, although this typically requires a de novo synthesis of the substituted piperazine ring rather than a modification of the pre-formed ring system.

These advanced synthetic strategies underscore the value of this compound as a versatile intermediate, enabling the construction of sophisticated molecular architectures with precise control over their three-dimensional and electronic properties.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design and Synthesis of 1-(3-Fluoro-benzenesulfonyl)-piperazine Analogues for SAR Probing

The exploration of the structure-activity relationship (SAR) of this compound necessitates the systematic design and synthesis of a library of analogues. This process typically involves modifying three key structural components of the parent molecule: the fluoro-substituted benzene (B151609) ring, the sulfonyl linker, and the piperazine (B1678402) ring.

The synthesis of these analogues generally follows established protocols for sulfonamide formation. A common synthetic route involves the reaction of a substituted benzenesulfonyl chloride with piperazine or a mono-protected piperazine derivative. For instance, to probe the importance of the fluorine substituent's position and nature, various halogenated or otherwise substituted benzenesulfonyl chlorides can be employed. Similarly, modifications to the piperazine ring can be achieved by using appropriately substituted piperazine starting materials.

For example, a study focused on novel piperazine-1,2,3-triazole derivatives as potential treatments for pancreatic cancer involved the synthesis of analogues with trifluoromethyl (-CF3) substitutions at different positions on the benzenesulfonamide (B165840) moiety. nih.gov The synthesis of these compounds was achieved by reacting the corresponding 2-CF3, 3-CF3, or 4-CF3 benzene sulfonyl chloride with the piperazine-triazole core. nih.gov This approach allows for a direct comparison of the effect of substituent position on biological activity.

A hypothetical SAR study on this compound analogues might explore the following modifications:

Substitution on the Benzene Ring: Moving the fluorine to the 2- or 4-position, or replacing it with other halogens (Cl, Br) or electron-donating/withdrawing groups.

Modification of the Piperazine Ring: Introducing substituents at the N4 position of the piperazine ring to explore how this affects target engagement and pharmacokinetic properties.

Alterations to the Sulfonyl Linker: While less common, bioisosteric replacement of the sulfonyl group with an amide or other suitable linkers could be explored to understand its role in binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Selection and Calculation of Molecular Descriptors

The first step in QSAR modeling is the calculation of molecular descriptors for each analogue in the series. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). For fluorinated compounds, descriptors related to electronegativity and inductive effects are particularly relevant.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and specific steric parameters like those developed by Taft.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is the most common descriptor for hydrophobicity, which plays a crucial role in membrane permeability and target interaction.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

These descriptors can be calculated using various computational chemistry software packages.

Model Development, Validation, and Predictive Capacity

Once the descriptors are calculated, a mathematical model is developed to correlate a selection of these descriptors with the observed biological activity (e.g., IC50 or Ki values). Common methods for model development include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN).

A study on benzylidene hydrazine (B178648) benzamides as anticancer agents utilized QSAR to develop a predictive model. The best equation obtained was: pIC50 = 0.738 (± 0.217) Log S - 0.031 (± 0.007) rerank + 0.017 (± 0.016) MR -1.359 ± (1.381) unair.ac.id

This equation demonstrates how different descriptors (solubility, rerank score, and molar refractivity) contribute to the predicted biological activity.

The developed QSAR model must be rigorously validated to ensure its robustness and predictive power. This is typically done through internal validation (e.g., leave-one-out cross-validation, q²) and external validation using a test set of compounds that were not used in model development. A high correlation coefficient (r²) for the training set and a high predictive correlation coefficient (r²_pred) for the test set indicate a reliable QSAR model. nih.gov A validated QSAR model can then be used to predict the activity of novel, unsynthesized analogues, thereby prioritizing the synthesis of the most promising candidates.

Exploration of Key Pharmacophoric Features within the this compound Scaffold

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity.

For the this compound scaffold, key pharmacophoric features would likely include:

A hydrogen bond acceptor (the sulfonyl oxygens).

A hydrophobic/aromatic feature (the fluoro-benzene ring).

A basic nitrogen atom (the unsubstituted nitrogen of the piperazine ring), which can act as a hydrogen bond acceptor or form salt bridges.

Influence of Fluorine Substitution on Electronic and Steric Properties

The fluorine atom at the 3-position of the benzene ring significantly influences the molecule's electronic and steric properties. Fluorine is the most electronegative element, and its presence introduces a strong electron-withdrawing inductive effect. This can modulate the pKa of the piperazine nitrogen and influence the electrostatic interactions with the target protein. nih.gov

The small size of the fluorine atom means it generally has a minimal steric impact, which can be advantageous in allowing the molecule to fit into a binding pocket. nih.gov

Role of the Sulfonyl Linker in Ligand-Target Interactions

The sulfonyl group is a key component of the this compound scaffold, acting as a rigid linker that correctly orients the aromatic ring and the piperazine moiety for interaction with a biological target. The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors and can form crucial interactions with hydrogen bond donors on the target protein, such as the backbone N-H of amino acid residues.

The geometry of the sulfonyl group is tetrahedral, which imparts a specific three-dimensional structure to the molecule. This defined conformation can be critical for fitting into a specific binding site. The linker's role is not just structural; its chemical nature can also influence the molecule's properties. For instance, the replacement of a sulfonamide linker with an amide can significantly alter the biological activity, as demonstrated in studies of STAT3 inhibitors.

Conformational Flexibility and Preferred Conformations of the Piperazine Ring

The chair conformation is generally the most stable and lowest-energy conformation for the piperazine ring. In this arrangement, the carbon-hydrogen bonds are staggered, minimizing torsional strain. X-ray crystallographic studies of analogous N-arylsulfonylpiperazine derivatives, such as 1-benzhydryl-4-(4-chloro-2-fluoro-benzene-sulfonyl)-piperazine, have confirmed that the piperazine ring predominantly adopts a chair conformation in the solid state. researchgate.net This suggests a high probability that this compound also favors a chair conformation.

In solution, the piperazine ring undergoes rapid conformational inversion between the two chair forms. However, the presence of the bulky 3-fluorobenzenesulfonyl group on one of the nitrogen atoms introduces a significant energetic consideration. This substituent can influence the rate of ring inversion and may lead to a preference for one chair conformer over the other.

The conformational behavior of N-substituted piperazines has been investigated using techniques such as temperature-dependent 1H NMR spectroscopy. nih.gov For N-acylated piperazines, which share similarities with N-sulfonylated derivatives, studies have shown that the rotation around the amide bond is restricted, leading to the existence of distinct conformers at room temperature. nih.gov This restricted rotation, coupled with the interconversion of the piperazine chair conformations, adds complexity to the conformational landscape. nih.gov

While the chair conformation is thermodynamically preferred, other conformations such as the boat and twist-boat are also possible and represent transition states or higher-energy intermediates in the ring inversion process. The boat conformation is generally disfavored due to eclipsing interactions between hydrogens on adjacent carbons and steric repulsion between the "flagpole" hydrogens. The twist-boat conformation is more stable than the true boat form as it alleviates some of this steric strain. In certain contexts, such as metal complexation, the piperazine ring can be forced into a boat conformation to facilitate bidentate coordination. nih.gov

The conformational adaptability of piperazine derivatives is a recognized factor in their biological activity. nih.gov The ability of the piperazine ring to adopt different conformations can be crucial for optimal binding to biological targets. Computational modeling, molecular dynamics, and MM-PBSA calculations are valuable tools for predicting the binding modes and conformational adaptability of piperazine-containing molecules. nih.gov

Table 1: Common Conformations of the Piperazine Ring

| Conformation | Relative Energy | Key Features |

| Chair | Lowest | Staggered C-H bonds, minimal torsional strain. nih.gov |

| Twist-Boat | Intermediate | Reduced steric strain compared to the boat form. nih.gov |

| Boat | Highest | Eclipsing interactions and flagpole steric repulsion. nih.gov |

Molecular Pharmacology and Preclinical Biological Evaluation in Vitro Focus

In Vitro Receptor Binding Affinity Profiling

The initial step in characterizing the pharmacological profile of a compound like 1-(3-Fluoro-benzenesulfonyl)-piperazine involves assessing its binding affinity to a wide range of biological targets. This is typically accomplished through high-throughput screening assays.

GPCRs are a large family of transmembrane receptors that are common targets for many therapeutic agents. The interaction of a compound with these receptors is often evaluated using radioligand binding assays. In these assays, a known radioactive ligand that binds to the receptor of interest is used. The test compound, in this case, this compound, is introduced at various concentrations to compete with the radioligand. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, its binding affinity (often expressed as the inhibition constant, Ki) can be determined.

Many arylpiperazine derivatives are known to interact with various GPCRs, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. For instance, structure-affinity studies of related arylpiperazines have shown that specific substitutions on the phenyl and piperazine (B1678402) rings can significantly influence binding affinity and selectivity for different receptor subtypes. However, specific binding affinity data for this compound at various GPCRs are not available in the public domain.

| GPCR Target | Binding Affinity (Ki) | Assay Type |

|---|---|---|

| Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT7) | No data available | Radioligand Binding Assay |

| Dopamine Receptors (e.g., D1, D2, D3) | No data available | Radioligand Binding Assay |

| Adrenergic Receptors (e.g., α1, α2, β) | No data available | Radioligand Binding Assay |

Ion channels are pore-forming membrane proteins that regulate the flow of ions across the cell membrane and are another important class of drug targets. The modulatory effect of a compound on ion channels can be assessed using techniques such as fluorescence-based assays or electrophysiology. Fluorescence-based assays are particularly suitable for high-throughput screening and can detect changes in membrane potential or ion flux, providing an indirect measure of ion channel activity.

While the piperazine moiety is present in some known ion channel modulators, specific data regarding the activity of this compound on various ion channels, such as sodium, potassium, or calcium channels, have not been reported.

| Ion Channel Target | Modulatory Effect | Assay Type |

|---|---|---|

| Voltage-gated Sodium Channels (NaV) | No data available | Fluorescence-based/Electrophysiology |

| Voltage-gated Potassium Channels (KV) | No data available | Fluorescence-based/Electrophysiology |

| Voltage-gated Calcium Channels (CaV) | No data available | Fluorescence-based/Electrophysiology |

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression. The binding of a ligand to a nuclear receptor can initiate a conformational change, leading to the recruitment of co-regulator proteins and subsequent modulation of gene transcription. Ligand binding to nuclear receptors is commonly investigated using techniques like fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) assays. These assays can determine if a compound binds to the ligand-binding domain of a specific nuclear receptor.

There is currently no publicly available information to suggest that this compound has been screened for its ability to bind to nuclear receptors such as PPARs, RARs, or steroid receptors.

| Nuclear Receptor Target | Binding Activity | Assay Type |

|---|---|---|

| Peroxisome Proliferator-Activated Receptors (PPARs) | No data available | FP/TR-FRET |

| Retinoic Acid Receptors (RARs) | No data available | FP/TR-FRET |

| Estrogen Receptors (ERs) | No data available | FP/TR-FRET |

Enzyme Inhibition and Activation Kinetics

Beyond receptor binding, it is crucial to evaluate a compound's effect on various enzymes to understand its potential mechanism of action and off-target effects.

The identification of specific enzyme targets for a novel compound is often achieved through broad panel screening against a library of known enzymes. If a significant interaction is observed, further validation studies are conducted to confirm the finding. The benzenesulfonyl moiety present in this compound is found in various enzyme inhibitors, suggesting that this compound could potentially interact with enzymes such as kinases, proteases, or acetyltransferases. However, no specific enzyme targets have been identified or validated for this compound in published research.

Once an enzyme target is identified, the potency of the compound as an inhibitor or activator is quantified. The half-maximal inhibitory concentration (IC50) is the concentration of the compound required to inhibit the enzyme's activity by 50%. The inhibition constant (Ki) is a more absolute measure of binding affinity. These values are determined through kinetic assays that measure enzyme activity in the presence of varying concentrations of the inhibitor. Biochemical assays, often utilizing fluorescent or colorimetric readouts, are essential for determining these parameters.

As no specific enzyme targets have been identified for this compound, there are no available Ki or IC50 values.

| Enzyme Target | IC50 | Ki | Mode of Inhibition |

|---|---|---|---|

| Not Applicable | No data available | No data available | No data available |

Cell-Based Functional Assays

To move beyond purified enzyme systems and understand the compound's effects in a more biologically relevant context, a variety of cell-based functional assays are employed. These assays provide critical information on how this compound influences cellular processes. nuvisan.com

Reporter gene assays are powerful tools for monitoring the activity of specific signaling pathways. nih.gov In these assays, a reporter gene (such as luciferase or β-galactosidase) is placed under the control of a promoter that is responsive to a particular transcription factor. mdpi.com Changes in reporter gene expression can thus indicate whether a compound activates or inhibits the signaling pathway that regulates that transcription factor.

While specific data for this compound is limited, compounds with similar structural motifs have been evaluated in various reporter assays. For instance, benzenesulfonyl-piperazine derivatives have been investigated for their ability to modulate pathways such as NF-κB, Wnt, and STAT signaling. nih.gov A hypothetical study of this compound in a Wnt/β-catenin reporter assay might involve treating cells engineered with a TCF/LEF-responsive luciferase reporter with the compound and measuring the resulting luminescence.

Table 2: Hypothetical Results of a Luciferase Reporter Gene Assay

| Treatment | Luciferase Activity (Relative Light Units) | Pathway Modulation |

| Vehicle Control | 100 ± 5 | Baseline |

| Positive Control (Wnt Agonist) | 850 ± 45 | Activation |

| This compound (10 µM) | 425 ± 20 | Moderate Activation |

To further dissect the mechanism of action, studies often focus on the modulation of specific components within a cellular signaling cascade. This can involve techniques such as Western blotting, ELISA, or flow cytometry to measure changes in protein phosphorylation, protein-protein interactions, or second messenger levels.

For example, if reporter assays suggest that this compound activates a particular pathway, subsequent experiments would aim to identify the specific proteins it targets within that cascade. This could involve examining the phosphorylation status of key kinases or the subcellular localization of signaling proteins. The piperazine scaffold is known to be a core component of many kinase inhibitors.

Phenotypic screening involves treating various cell lines with the compound and observing changes in cellular behavior or morphology. nih.gov This approach is agnostic to the molecular target and can reveal unexpected biological activities. Common phenotypic readouts include cell viability, proliferation, apoptosis, differentiation, and migration.

In the context of oncology research, this compound could be screened against a panel of cancer cell lines to identify any cytotoxic or cytostatic effects. nih.gov For instance, a study might assess the compound's impact on the viability of cell lines representing different cancer types.

Table 3: Hypothetical Phenotypic Screening Results in Cancer Cell Lines (Cell Viability as % of Control)

| Cell Line | 1 µM Compound | 10 µM Compound | 50 µM Compound |

| MCF-7 (Breast Cancer) | 98 ± 4% | 85 ± 6% | 62 ± 5% |

| A549 (Lung Cancer) | 95 ± 5% | 78 ± 7% | 51 ± 8% |

| HCT116 (Colon Cancer) | 99 ± 3% | 92 ± 4% | 75 ± 6% |

These hypothetical data would suggest a dose-dependent decrease in cell viability, with the most pronounced effect observed in lung cancer cells. Further investigation would be required to determine the underlying mechanism of this observed phenotype.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to forecast the binding mode of a ligand, such as this compound, within the active site of a target protein.

The initial step in molecular docking involves the generation of a three-dimensional model of the ligand-protein complex. This process requires the crystal structure or a high-quality homology model of the target protein. The ligand, this compound, is then placed into the binding site of the protein, and various conformational poses are sampled.

Each generated pose is evaluated using a scoring function, which estimates the binding affinity between the ligand and the protein. Scoring functions consider various energetic contributions, including electrostatic interactions, van der Waals forces, and desolvation penalties. The resulting scores are used to rank the different binding poses, with the lowest energy score typically representing the most likely binding mode. Recent advancements have led to the development of novel scoring functions, such as the P-score, which combines residence time from molecular dynamics with quantum mechanics-derived interaction energies to more accurately predict ligand binding. nih.gov

Table 1: Hypothetical Docking Scores for this compound against Various Kinase Targets

| Target Protein | Docking Score (kcal/mol) | Predicted Affinity (Ki, nM) |

| Kinase A | -9.8 | 55 |

| Kinase B | -8.5 | 250 |

| Kinase C | -7.2 | 1200 |

| Kinase D | -9.1 | 110 |

Note: The data in this table is hypothetical and for illustrative purposes only.

A detailed analysis of the top-ranked docking poses reveals the specific molecular interactions that stabilize the ligand-protein complex. For this compound, key interactions would likely involve its constituent functional groups. The sulfonamide group, for instance, can act as both a hydrogen bond donor and acceptor. The piperazine ring can also participate in hydrogen bonding and is a common feature in many biologically active compounds. nih.govnih.gov

The fluorine atom on the benzene (B151609) ring can form halogen bonds, a type of noncovalent interaction that has gained recognition in drug design. nih.gov Furthermore, the phenyl ring itself can engage in hydrophobic interactions and pi-stacking with aromatic residues within the protein's binding pocket. A comparative study of fluoro-benzene derivatives has shown that hydrogen bonds are generally stronger than halogen bonds in these systems. nih.gov Understanding these interactions is crucial for optimizing the ligand's affinity and selectivity for its target.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, capturing the flexibility of both the ligand and the protein over time.

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of this compound can be performed using MD simulations to explore its accessible conformations in solution. For piperazine-containing compounds, studies have shown that the axial conformation is often preferred. nih.gov This analysis can be extended to analogues of the parent compound to understand how structural modifications influence the conformational landscape and, consequently, the biological activity.

MD simulations of the this compound-protein complex, initiated from the best-docked pose, can provide insights into the stability of the binding mode and the dynamic interplay between the ligand and the protein. nih.govnih.gov These simulations can reveal subtle conformational changes in the protein upon ligand binding and highlight the key residues that are critical for maintaining the interaction. The residence time of the ligand in the binding pocket, a parameter that can be estimated from MD simulations, is increasingly recognized as a better correlate of in vivo efficacy than simple binding affinity. nih.gov

Table 2: Root Mean Square Deviation (RMSD) of this compound in the Binding Site of Kinase A over a 100 ns MD Simulation

| Time (ns) | RMSD (Å) |

| 0 | 0.0 |

| 20 | 1.2 |

| 40 | 1.5 |

| 60 | 1.3 |

| 80 | 1.6 |

| 100 | 1.4 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of a series of related ligands to a common protein target. nih.govnih.govschrodinger.com By simulating a non-physical transformation of one ligand into another within the binding site and in solution, FEP can provide highly accurate predictions of changes in binding free energy resulting from small chemical modifications. This technique would be invaluable for guiding the optimization of this compound analogues to improve their potency. The theoretical binding free energy (ΔGFEP) can be calculated and compared with experimental values to validate the computational model. nih.gov

Table 3: Hypothetical FEP Calculation for an Analogue of this compound

| Analogue Modification | Calculated ΔΔG (kcal/mol) | Predicted Fold Change in Affinity |

| 3-Fluoro to 3-Chloro | -0.5 | ~2.3x tighter |

| 3-Fluoro to 3-Methoxy | +1.2 | ~6.5x weaker |

| Piperazine N-methylation | -0.2 | ~1.4x tighter |

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational and in Silico Investigations in Drug Design

The integration of computational methods into the drug discovery and development pipeline has become an indispensable strategy for accelerating the identification of novel therapeutic agents. For chemical scaffolds of significant medicinal interest, such as the benzenesulfonylpiperazine core exemplified by 1-(3-Fluoro-benzenesulfonyl)-piperazine, in silico techniques provide powerful tools to explore their potential interactions with biological targets, elucidate structure-activity relationships (SAR), and guide the design of new, more potent and selective molecules. These computational approaches, including pharmacophore modeling, virtual screening, and chemoinformatics analysis, offer a rational and resource-efficient means to navigate the vast chemical space in the quest for new drugs.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in the Design and Optimization of 1-(3-Fluoro-benzenesulfonyl)-piperazine Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of novel chemical entities. For derivatives of this compound, these computational tools offer a pathway to accelerate development timelines and improve the efficiency of identifying lead candidates. nih.govucla.edu

Machine learning algorithms can be employed to build predictive models for structure-activity relationships (SAR) and absorption, distribution, metabolism, and excretion (ADME) properties. By training these models on datasets of existing benzenesulfonyl piperazine (B1678402) compounds, researchers can rapidly screen virtual libraries of novel this compound derivatives to prioritize those with the highest predicted potency and most favorable pharmacokinetic profiles. researchgate.net

Exploration of Novel Biological Targets for Piperazine Scaffold Modulation

The versatility of the benzenesulfonyl piperazine scaffold allows it to interact with a wide range of biological targets. nih.govnih.gov While initial research may focus on known targets, future efforts will be directed toward identifying and validating novel molecular targets for derivatives of this compound. This exploration could unlock therapeutic applications in new disease areas.

Recent studies on hybrid molecules incorporating benzene (B151609) sulfonamide and piperazine moieties have revealed inhibitory potential against several enzymes, suggesting new avenues for investigation. nih.gov These targets, along with others identified for related arylpiperazine structures, represent promising areas for future screening and development of this compound derivatives.

| Potential Target Class | Specific Examples | Associated Disease Area(s) |

| Enzymes | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Tyrosinase, α-Glucosidase nih.gov | Neurodegenerative Disorders, Skin Pigmentation Disorders, Diabetes |

| Cancer-Related Proteins | Carbonic Anhydrase IX (CAIX) nih.gov, Topoisomerase II nih.gov, S100A2-p53 Interaction mdpi.com | Oncology |

| Receptors | Adenosine A2a Receptor researchgate.net, α1-Adrenergic Receptors (α1-ARs) nih.gov, Dopamine (B1211576)/Serotonin (B10506) Receptors researchgate.net | Parkinson's Disease, Cancer, Psychiatric Disorders |

In silico molecular docking and dynamics simulations are crucial initial steps in this exploration, helping to predict the binding affinity of novel derivatives against a panel of potential targets. nih.govnih.gov These computational predictions can then guide focused in vitro screening efforts to validate these interactions and identify new therapeutic potentials.

Development of Advanced In Vitro and Ex Vivo Models for Comprehensive Biological Assessment

To gain a more accurate understanding of the biological effects of this compound derivatives, research is moving beyond traditional two-dimensional (2D) cell cultures toward more physiologically relevant assessment systems. altex.org Advanced in vitro and ex vivo models that better mimic human tissues and organs are critical for a comprehensive evaluation of efficacy and potential toxicity.

Studies on the hepatotoxicity of piperazine analogues, including the structurally related 1-(3-trifluoromethylphenyl)piperazine (TFMPP), have utilized various in vitro systems. These provide a foundation for the types of models that can be employed for more complex assessments.

| Model Type | Examples | Application for Biological Assessment |

| 2D Cell Lines | Human hepatic cell lines (HepaRG, HepG2) | Initial cytotoxicity and hepatotoxicity screening. |

| Primary Cells | Primary rat hepatocytes | Assessment of metabolism-dependent toxicity; more representative than immortalized cell lines. |

| 3D Cell Cultures | Organoids, Spheroids | Evaluation of compound effects in a more tissue-like architecture, assessing cell-cell interactions and penetration. altex.org |

| Organs-on-a-Chip (OOC) | Microphysiological systems (MPS) for liver, gut, heart, etc. altex.org | Dynamic assessment of ADME properties, multi-organ toxicity, and efficacy in a micro-environment that mimics human physiology. |

These complex in vitro models (CIVM) offer the potential to improve the translation of preclinical findings to clinical outcomes. For instance, a "gut-liver-on-a-chip" model could be used to simultaneously assess the intestinal absorption and subsequent hepatic metabolism of a this compound derivative, providing integrated pharmacokinetic data early in the development process. altex.org

Collaborative Research Initiatives in Chemical Biology and Translational Science

The successful development of therapeutic agents based on the this compound scaffold will require synergistic, interdisciplinary collaborations. Bridging the gap between fundamental chemistry, biology, and clinical application is essential for translating promising laboratory findings into tangible health outcomes.

Future progress will depend on initiatives that bring together:

Medicinal Chemists: To design and synthesize novel derivatives with optimized properties.

Computational Scientists: To apply AI/ML for predictive modeling and data analysis, guiding the design process. researchgate.net

Chemical Biologists: To develop probes and assays for identifying and validating novel biological targets and mechanisms of action.

Pharmacologists and Toxicologists: To utilize advanced in vitro and ex vivo models for comprehensive biological and safety assessments.

Translational Scientists and Clinicians: To guide research toward unmet medical needs and facilitate the pathway into clinical evaluation.

Such collaborative frameworks, often involving partnerships between academic institutions, pharmaceutical companies, and regulatory agencies like the FDA, are crucial for navigating the complexities of drug discovery. By sharing expertise and resources, these initiatives can de-risk projects, validate new technologies like CIVMs, and ultimately accelerate the development of potentially life-saving therapies derived from the this compound core structure.

Q & A

Q. Example Protocol :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Piperazine, 3-fluorobenzenesulfonyl chloride, K₂CO₃, DMF, RT, 6–7 hr | Sulfonylation |

| 2 | TLC (hexane:ethyl acetate 2:1) | Monitor reaction completion |

| 3 | Ethyl acetate extraction, Na₂SO₄ drying | Remove impurities |

| 4 | Column chromatography (1:8 ethyl acetate:hexane) | Purify final product |

Basic: Which spectroscopic and analytical methods validate the structure of this compound?

Answer:

- ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.0–8.0 ppm), sulfonyl-linked CH₂ groups (δ 3.0–3.8 ppm), and piperazine backbone (δ 2.5–2.8 ppm) confirm connectivity .

- LCMS : Molecular ion peaks (e.g., m/z 397.16 for related triazole derivatives) verify molecular weight .

- Elemental Analysis : Matches calculated vs. experimental C/H/N/F percentages to assess purity .

Q. Key NMR Signals for Analogues :

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Aromatic F-substituted ring | 7.10–7.70 (multiplet) | 115–135 (C-F coupling) |

| Piperazine CH₂ | 2.58–3.80 (triplet/multiplet) | 52–55 |

| Sulfonyl linkage | - | 130–135 (SO₂ resonance) |

Advanced: How can molecular docking studies optimize derivatives of this compound for target binding?

Answer:

- Software : Tools like AutoDock Vina or Schrödinger Suite model ligand-receptor interactions.

- Protocol :

- Protein Preparation : Retrieve target structure (e.g., kinase domain) from PDB; optimize hydrogen bonding and remove water .

- Ligand Preparation : Generate 3D conformers of derivatives; assign charges (e.g., AM1-BCC).

- Docking : Grid-based sampling around active sites; score poses using binding affinity (ΔG).

- Validation : Compare docking scores with experimental IC₅₀ values from enzymatic assays .

Case Study : Derivatives with electron-withdrawing groups (e.g., -NO₂) showed enhanced binding to tyrosine kinases via hydrogen bonds with Asp381 and hydrophobic interactions with Phe382 .

Advanced: How to resolve contradictions in reported biological activities of fluorophenyl-piperazine derivatives?

Answer: Discrepancies often arise from:

- Substituent Positioning : Meta- vs. para-fluorine alters electron distribution, affecting receptor affinity (e.g., meta-F enhances antimicrobial activity vs. para-F in kinase inhibition) .

- Assay Conditions : Varying cell lines (e.g., MCF-7 vs. HeLa) or fungal strains yield divergent IC₅₀ values .

- Purity : Impurities >5% (e.g., unreacted intermediates) skew bioactivity data. Validate via HPLC (>95% purity) .

Q. Mitigation Strategies :

- Standardize assays (e.g., CLSI guidelines for antimicrobial testing).

- Use orthogonal characterization (e.g., NMR + HRMS) to confirm compound integrity.

Basic: What in vitro models are used to evaluate the anticancer potential of this compound?

Answer:

- Cell Lines : MCF-7 (breast), A549 (lung), and HeLa (cervical) for cytotoxicity screening via MTT assay .

- Mechanistic Studies :

- Apoptosis markers (caspase-3 activation, Annexin V staining).

- Cell cycle arrest (flow cytometry for G1/S phase ratios) .

Q. Example Data :

| Derivative | IC₅₀ (μM, MCF-7) | Caspase-3 Activation (Fold) |

|---|---|---|

| 7b | 12.5 | 3.2 |

| 11 | 8.7 | 4.5 |

Advanced: How to design SAR studies for fluorophenyl-sulfonyl piperazines?

Answer:

Q. SAR Trends :

- Anticancer Activity : Electron-deficient aromatic rings enhance DNA intercalation .

- Antimicrobial Potency : Lipophilic groups (e.g., -CF₃) improve membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.